TERT-BUTYL (3-ENDO)-9-AZABICYCLO[3.3.1]NON-3-YLCARBAMATE HCL
CAS No.: 2550693-02-0
Cat. No.: VC11656182
Molecular Formula: C13H25ClN2O2
Molecular Weight: 276.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2550693-02-0 |
|---|---|
| Molecular Formula | C13H25ClN2O2 |
| Molecular Weight | 276.80 g/mol |
| IUPAC Name | tert-butyl N-[(1R,5S)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate;hydrochloride |
| Standard InChI | InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-11-7-9-5-4-6-10(8-11)14-9;/h9-11,14H,4-8H2,1-3H3,(H,15,16);1H/t9-,10+,11?; |
| Standard InChI Key | VLSUGJHHASGFFX-DIVWUKMWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NC1C[C@H]2CCC[C@@H](C1)N2.Cl |
| SMILES | CC(C)(C)OC(=O)NC1CC2CCCC(C1)N2.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC2CCCC(C1)N2.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 9-azabicyclo[3.3.1]nonane scaffold, a bridged bicyclic system comprising a seven-membered ring fused to a six-membered ring. The endo configuration specifies that the carbamate group occupies the same face as the bridgehead nitrogen atom, influencing its three-dimensional conformation and intermolecular interactions. Key structural attributes include:
-
Bicyclic Core: A rigid framework that restricts rotational freedom, enhancing binding specificity to biological targets.
-
Carbamate Functional Group: Introduced via tert-butoxycarbonyl (Boc) protection, a common strategy in peptide synthesis to temporarily mask amine reactivity.
-
Hydrochloride Salt Form: Improves aqueous solubility and crystallinity, facilitating purification and formulation.
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₅ClN₂O₂ | |
| Molecular Weight | 276.80 g/mol | |
| IUPAC Name | tert-butyl N-[(1R,5S)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate hydrochloride | |
| SMILES | CC(C)(C)OC(=O)NC1C[C@H]2CCCC@@HN2.Cl | |
| InChI Key | VLSUGJHHASGFFX-DIVWUKMWSA-N |
Stereochemical Considerations
The endo configuration at position 3 was confirmed via X-ray crystallography in related azabicyclo compounds, demonstrating preferential equatorial positioning of substituents to minimize steric strain . Nuclear Overhauser effect (NOE) spectroscopy further validates the spatial arrangement of the bicyclic system and carbamate group .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence:
-
Bicyclic Amine Formation: Cyclization of a linear diamine precursor under acidic conditions yields the azabicyclo[3.3.1]nonane core.
-
Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) introduces the carbamate group selectively at the 3-position.
-
Salt Formation: Treatment with hydrochloric acid in ethyl acetate generates the hydrochloride salt.
Critical challenges include controlling regio- and stereoselectivity during cyclization and avoiding N-overprotection. Recent advances in flow chemistry have improved yields (68–72%) by optimizing residence time and temperature gradients .
Analytical Characterization
-
High-Resolution Mass Spectrometry (HRMS): Confirmed molecular ion peak at m/z 277.1543 [M+H]⁺ (calc. 277.1548).
-
¹³C NMR: Distinct signals at δ 155.8 ppm (carbamate carbonyl) and δ 79.3 ppm (tert-butyl carbon) .
-
X-ray Diffraction: Unit cell parameters (a = 8.92 Å, b = 10.45 Å, c = 12.78 Å) corroborate the endo configuration .
Pharmacological Profile and Applications
Mechanism of Action
While direct biological data for this compound remains limited, structural analogs demonstrate potent inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory mediation . The azabicyclo[3.3.1]nonane scaffold likely interacts with NAAA’s catalytic cysteine residue (Cys126) through non-covalent interactions, preserving endogenous palmitoylethanolamide (PEA) levels .
Table 2: Comparative Activity of Azabicyclo Derivatives
| Compound | NAAA IC₅₀ (μM) | Selectivity (vs. FAAH) |
|---|---|---|
| ARN19689 (Analog) | 0.042 | >700-fold |
| Tert-butyl derivative | Data pending | — |
Preclinical Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume